Quinapril Diketopiperazine
Overview
Description
Quinapril Diketopiperazine is a derivative of the drug Quinapril . Quinapril is an ACE inhibitor prodrug used to treat hypertension, congestive heart failure, and slow the rate of progression of renal disease .
Synthesis Analysis
2,5-Diketopiperazines (DKPs) are cyclic peptides composed of two amino acids and have been synthesized using various methods . In chemical synthesis, a multi-step reaction requiring purification and racemization is problematic . A detailed reaction mechanism for the deFmoc reaction is proposed via density functional theory (DFT) calculations .Molecular Structure Analysis
The molecular formula of Quinapril Diketopiperazine is C25H28N2O4 . It is a derivative of Quinapril, which is metabolized into Quinaprilat in the liver .Chemical Reactions Analysis
Quinapril Hydrochloride (QHCl) in the amorphous state undergoes cyclization to form Quinapril Diketopiperazine . The reaction rate is affected by sample weight, dilution through mixing with another solid, and by altering the pressure above the sample .Scientific Research Applications
2,5-Diketopiperazines (2,5-DKPs) :
- Scientific Field : These compounds are studied in the field of Marine Drugs and Applied Microbiology and Biotechnology .
- Summary of the Application : 2,5-DKPs are derived from the “head to tail” cyclization of two α-amino acids and have been isolated from a variety of natural resources, including marine organisms . They show a broad range of biological activities .
- Methods of Application or Experimental Procedures : The molecules with the double lactam core structure of 2,5-DKPs are characterized by condensation of certain amino acids, normally derived from tryptophan and a second amino acid, such as proline, tryptophan, phenylalanine, leucine, or histidine .
- Results or Outcomes : These small, conformationally rigid, chiral templates have multiple sites in 2,5-DKPs for the structural elaboration of diverse functional groups with defined stereochemistry . These characteristics not only enable them to show a broad range of biological activities , but also allow the development of the drug-like physicochemical properties .
Safety And Hazards
Future Directions
Quinapril is used off-label for chronic heart failure (CHF) and slowing the progression of renal disease in patients with diabetes . As a class, ACE inhibitors have been shown to reduce proteinuria in diabetic patients . More research is needed to explore the potential uses of Quinapril Diketopiperazine in these areas.
properties
IUPAC Name |
ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYKENLGBOEPD-HSQYWUDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146035 | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinapril Diketopiperazine | |
CAS RN |
103733-49-9 | |
Record name | PD 109488 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PD 109488 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20146035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-109488 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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